N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
Overview
Description
N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is an organic compound with the molecular formula C8H12N2O It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can be synthesized through several methods. One common approach involves the reaction of 2-(1H-pyrrol-1-yl)ethanamine with acetic anhydride under mild conditions. The reaction typically proceeds as follows:
Starting Materials: 2-(1H-pyrrol-1-yl)ethanamine and acetic anhydride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol at room temperature.
Procedure: The 2-(1H-pyrrol-1-yl)ethanamine is dissolved in the solvent, and acetic anhydride is added dropwise with stirring. The reaction mixture is then stirred for several hours.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrrol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 2-(1H-pyrrol-1-yl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrrol-1-yl)ethanamine: A precursor in the synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]acetamide.
N-(2-pyridyl)acetamide: A structurally similar compound with a pyridine ring instead of a pyrrole ring.
N-(2-thienyl)acetamide: Contains a thiophene ring, offering different electronic properties compared to the pyrrole derivative.
Uniqueness
This compound is unique due to its specific combination of the pyrrole ring and the acetamide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-(2-pyrrol-1-ylethyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(11)9-4-7-10-5-2-3-6-10/h2-3,5-6H,4,7H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINNREVYHRIRIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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